molecular formula C15H18N4O B2389465 N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1803610-79-8

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2389465
CAS No.: 1803610-79-8
M. Wt: 270.336
InChI Key: JIXWHJAPBQZCIW-UHFFFAOYSA-N
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Description

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide is an organic compound that belongs to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

The synthesis of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide typically involves the reaction of 4-chloro-3,5-dinitropyrazole with a piperidine derivative under alkaline conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide can be compared with other phenylpyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective binding to certain molecular targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXWHJAPBQZCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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